molecular formula C12H9ClFN3OS B4479312 2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B4479312
M. Wt: 297.74 g/mol
InChI Key: LUMRRSNNRXENJE-UHFFFAOYSA-N
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Description

2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thiazolo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiazolo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-amino-5-chloro-2’-fluorobenzophenone
  • 4-fluorobenzylamine
  • 2-amino-5-chlorophenol

Uniqueness

What sets 2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one apart is its unique thiazolo[4,5-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3OS/c13-5-1-2-8(14)6(3-5)7-4-9(18)16-11-10(7)19-12(15)17-11/h1-3,7H,4H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMRRSNNRXENJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=CC(=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Reactant of Route 2
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Reactant of Route 3
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Reactant of Route 4
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Reactant of Route 5
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one
Reactant of Route 6
2-amino-7-(5-chloro-2-fluorophenyl)-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one

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